1-cyclohexyl-3-methoxypropan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-methoxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVMUMOYOXZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13487-14-4 | |
| Record name | 1-cyclohexyl-3-methoxypropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Preparation of 1 Cyclohexyl 3 Methoxypropan 1 One and Its Structural Analogs
Strategic Approaches to the Construction of the 1-Cyclohexyl Ketone Moiety
The formation of the 1-cyclohexyl ketone core is a critical step in the synthesis of the target molecule. Several robust methods are available for this transformation, each with its own advantages.
One common approach involves the Friedel-Crafts acylation of cyclohexane (B81311) or its derivatives. This reaction typically employs an acylating agent, such as cyclohexanecarbonyl chloride, and a Lewis acid catalyst like aluminum trichloride. google.com A related method involves the reaction of organometallic reagents, such as organolithium compounds, with lithium salts of carboxylic acids to form ketones. orgsyn.org For instance, cyclohexanecarboxylic acid can be converted to its lithium salt and subsequently reacted with an appropriate organolithium reagent to yield a cyclohexyl ketone. orgsyn.org
Another strategy is the oxidation of secondary alcohols . quora.com Cyclohexyl methyl carbinol, for example, can be oxidized to produce cyclohexyl methyl ketone. orgsyn.org Various oxidizing agents can be employed for this purpose, including chromium-based reagents. quora.com
Furthermore, Diels-Alder reactions can be utilized to construct the cyclohexene (B86901) ring, which can then be further functionalized. For example, the reaction of 1,3-butadiene (B125203) with acrylic acid yields 3-cyclohexene-1-carboxylic acid, a precursor that can be hydrogenated and subsequently converted to a cyclohexyl ketone. google.com
The addition of organometallic reagents to nitriles also provides a viable route to ketones. quora.com A Grignard reagent, for example, can react with a nitrile to form an intermediate that, upon hydrolysis, yields the desired ketone. quora.com
A patent describes the synthesis of 1-hydroxycyclohexyl phenyl ketone starting from hexahydrobenzoic acid, which is first converted to cyclohexanecarbonyl chloride using phosphorus trichloride. google.com This acyl chloride can then be used in subsequent reactions to form the ketone. google.com
| Starting Material | Reagent(s) | Product | Reference |
| Cyclohexanecarboxylic acid | Methyllithium | Cyclohexyl methyl ketone | orgsyn.org |
| Cyclohexylmethylcarbinol | Oxidizing agent | Cyclohexyl methyl ketone | orgsyn.org |
| 1,3-Butadiene, Acrylic acid | 1. Diels-Alder, 2. Hydrogenation, 3. Thionyl chloride, 4. Benzene, AlCl3 | Cyclohexyl phenyl ketone | google.com |
| Hexahydrobenzoic acid | Phosphorus trichloride | Cyclohexanecarbonyl chloride | google.com |
Synthetic Routes to the 3-Methoxypropane Chain: Innovations and Efficiencies
The 3-methoxypropane side chain is another key structural feature of the target molecule. Its synthesis can be achieved through various methods, primarily involving ether formation.
Alkylation Strategies for Ether Formation
The Williamson ether synthesis is a classic and widely used method for preparing ethers. francis-press.comyoutube.comlearncbse.in This reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.comlearncbse.in In the context of synthesizing the 3-methoxypropane chain, a suitable alcohol would be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with a methylating agent such as methyl iodide or dimethyl sulfate. francis-press.comyoutube.com Phase-transfer catalysts can be employed to enhance the efficiency of this reaction. youtube.com
Reductive alkylation of alcohols with aldehydes or ketones presents an alternative route. youtube.com However, this method can be less straightforward than the reductive amination of amines due to the lower reactivity of the intermediate acetals. youtube.com
Ring-Opening Reactions in Methoxypropanol Synthesis
The synthesis of 3-methoxy-1-propanol, a potential precursor to the 3-methoxypropane chain, can be achieved through the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.com This process offers an efficient route to the desired methoxy (B1213986) alcohol. google.com
Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions provide access to a wide range of functionalized molecules. mdpi.comnih.govresearchgate.netlibretexts.org The reaction of an epoxide with methanol (B129727) under acidic or basic conditions can lead to the formation of a methoxy alcohol. libretexts.org Under acidic conditions, the reaction proceeds with significant SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org Conversely, under basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less substituted carbon. libretexts.org
Convergent and Divergent Synthesis Techniques for 1-Cyclohexyl-3-methoxypropan-1-one
In contrast, a divergent synthesis starts from a common intermediate that is elaborated in different ways to produce a library of related compounds. researchgate.netwikipedia.org While not the most direct route to a single target like this compound, a divergent approach could be employed to synthesize a series of structural analogs by modifying a common precursor containing either the cyclohexyl or the methoxypropanone moiety. This is particularly useful in drug discovery and materials science for generating molecular diversity. wikipedia.org
Catalytic Transformations in the Synthesis of Related Cyclohexyl and Methoxypropanone Structures
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation.
Organometallic Catalysis in C-C and C-O Bond Formation
Organometallic catalysts are instrumental in forming both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are fundamental to the synthesis of the target molecule and its analogs. nih.govnih.govacs.orgnih.gov
C-C Bond Formation: Organometallic reagents like Grignard reagents and organolithium compounds are powerful nucleophiles used to form C-C bonds by reacting with electrophiles such as carbonyl compounds. youtube.comyoutube.com For instance, the addition of a cyclohexyl Grignard reagent to an appropriate aldehyde or acyl chloride derivative of the 3-methoxypropane chain would be a direct method to construct the carbon skeleton of this compound. google.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, also provide powerful tools for C-C bond formation, although they are more commonly used for sp2-sp2 and sp2-sp3 couplings.
C-O Bond Formation: Transition metal-catalyzed reactions have become a preferred method for forming C-O bonds. nih.govnih.govacs.org Copper- and palladium-based catalysts are particularly effective in promoting the cross-coupling of alcohols or phenols with various partners. acs.orgresearchgate.net For example, a copper(II)-catalyzed etherification of an alcohol with an organotrifluoroborate salt can be a mild and efficient method for forming the ether linkage in the 3-methoxypropane chain. acs.org These catalytic methods often operate under milder conditions than traditional methods like the Williamson ether synthesis. acs.org The selective catalytic oxidation of hydrocarbons is another important process where transition metal catalysts facilitate C-O bond formation. virginia.edu
Asymmetric Synthesis Approaches to Chiral Analogs
The generation of chiral analogs of this compound, where a stereocenter imparts specific three-dimensional arrangements, is of significant interest. Asymmetric synthesis provides pathways to these enantiomerically enriched molecules. One conceptual approach involves the asymmetric transfer hydrogenation of a suitable precursor, such as an α-methoxyimino-β-keto ester. Research in this area has demonstrated that α-methoxyimino-β-keto esters can undergo highly enantioselective catalytic transfer hydrogenation. acs.org
For instance, using a Noyori–Ikariya complex like RuCl(p-cymene)[(S,S)-Ts-DPEN] in a formic acid–triethylamine and dimethylformamide mixture facilitates the reduction with high enantioselectivity. acs.org Studies on various substrates, including those with alkyl substituents on the ketone, show that a Z-configured methoxyimino group positioned alpha to the ketone carbonyl generally leads to high reactivity and excellent enantioselectivity. acs.org This methodology could be adapted to a precursor of a this compound analog, where the cyclohexyl group is R¹ and the methoxy-containing side chain is modified to accommodate the imino-ester functionality for the key asymmetric reduction step.
Another strategy employs a temporary stereocenter to direct the synthesis. This involves a sequence of aldol (B89426) addition, a substrate-directed cyclopropanation, and a final retro-aldol cleavage. rsc.org This process allows for the creation of chiral cyclopropane-carboxaldehydes with high enantiomeric excess. rsc.org While not a direct synthesis of the target structure, this principle of using a transient chiral center to induce asymmetry could be conceptually applied to build chiral analogs.
Enzyme-catalyzed reactions also offer a powerful tool for asymmetric synthesis. Benzoin Aldol Lyase (BAL), for example, can catalyze the formation and cleavage of C-C bonds. researchgate.net This has been used for the kinetic resolution of racemic benzoins to produce enantiopure hydroxy ketones. researchgate.net A similar biocatalytic approach could potentially be designed for the resolution of a racemic precursor to a chiral analog of this compound.
Table 1: Illustrative Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters (Analog Precursors)
| Substrate (R1 group) | Product | Configuration | Enantiomeric Ratio (er) |
|---|---|---|---|
| Ethyl (linear alkyl) | 4a | Z | 99:1 |
| Isopropyl (branched alkyl) | 4b | Z | 99:1 |
| Chloromethyl (halogenated alkyl) | 4j | Z | 93:7 |
| Trifluoromethyl | 4f | Z | Inferior result noted |
Data derived from studies on asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, demonstrating high enantioselectivity. acs.org
Exploration of Non-Traditional Synthetic Conditions
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govdigitellinc.com These solvent-free methods often lead to shorter reaction times, reduced waste, and can sometimes offer different selectivity compared to solution-phase reactions. nih.gov
One of the most common mechanochemical techniques is ball milling, where reactants are ground together in a vial with milling balls. digitellinc.com This method has been successfully applied to the synthesis of various ketones. For example, a solvent-free Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids has been developed using mechanochemistry to produce a wide range of ketones with excellent chemoselectivity and in short reaction times. acs.org This approach avoids potentially hazardous solvents and is compatible with various functional groups. acs.org
Another relevant mechanochemical method is the Claisen-Schmidt condensation for synthesizing chalcones (α,β-unsaturated ketones), which are structurally related to potential precursors of this compound. acs.orgrsc.orgrsc.org This reaction can be carried out by simply grinding an appropriate aldehyde and ketone with a solid base, such as sodium hydroxide (B78521) or magnesium hydrogen sulfate, using a mortar and pestle or a ball mill. acs.orgrsc.orgrsc.org These solvent-free approaches generally result in high yields and purity. acs.org The principles of these mechanochemical ketone syntheses could be directly applied to the preparation of this compound or its analogs.
Table 2: Comparison of Mechanochemical Synthesis Methods for Ketone Analogs
| Reaction Type | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Acyl chlorides, Boronic acids | Solid-state ball milling | Solvent-free, short reaction time, high chemoselectivity | acs.org |
| Claisen-Schmidt Condensation | Aldehydes, Acetophenones | Grinding with solid NaOH | Solvent-free, high yields, simple procedure | acs.orgresearchgate.net |
| Ketoxime Formation | Ketones, Hydroxylamine HCl, NaOH | Mortar-pestle grinding | Solvent-assisted, robust for various ketones | rsc.orgrsc.org |
| Ketone Reduction | Substituted ketones, Fe/Ni | High-speed ball milling | Solvent-free, uses water as proton source | digitellinc.com |
Overview of various mechanochemical approaches applicable to ketone synthesis.
Electrochemical Transformation Methodologies
Organic electrochemistry offers a powerful and sustainable tool for synthesis, enabling a wide range of transformations under mild conditions. acs.org Electrochemical methods can generate reactive intermediates directly from stable precursors, often avoiding the need for harsh chemical reagents.
For the synthesis of β-functionalized ketones, an electrochemical approach involving the oxidative ring-opening of cycloalkanols has been developed. acs.org In this strategy, an alkoxy radical is generated from a tertiary cycloalkanol at the anode. This radical undergoes β-scission to form a distal alkyl radical, which then leads to the formation of an α,β-unsaturated ketone as a key intermediate. Subsequent Michael addition by a nucleophile yields the desired β-functionalized ketone. acs.org This method is notable for its mild conditions and broad substrate scope, including various N, O, C, and P-centered nucleophiles. acs.org Applying this to a precursor like 1-substituted-1-cyclohexanol could provide a route to analogs of this compound.
Another electrochemical approach involves the nickel-catalyzed cross-coupling of acid chlorides with alkyl or aryl halides. electronicsandbooks.com This reaction can be performed in an undivided cell with a sacrificial zinc anode, affording unsymmetrical ketones in good yields under mild conditions. electronicsandbooks.com Furthermore, the electrochemical reduction of ketones to form alcohols is also a well-established transformation, providing a sustainable alternative to traditional chemical reductants. organic-chemistry.orgthieme-connect.com These electrochemical methods highlight the potential for developing green and efficient syntheses for the target compound and its derivatives.
Table 3: Electrochemical Synthesis Approaches for Ketones and Their Derivatives
| Transformation | Substrate(s) | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Deconstructive Functionalization | Tertiary cycloalkanols, Nucleophiles | Anodic oxidation, undivided cell, constant current | β-Functionalized ketones | acs.org |
| Cross-Coupling | Acid chlorides, Alkyl/Aryl halides | Ni-catalyst, sacrificial Zn anode, undivided cell | Unsymmetric ketones | electronicsandbooks.com |
| Reduction | Aldehydes, Ketones | Pt electrodes, DABCO (sacrificial reductant) | Alcohols, Diols | organic-chemistry.orgthieme-connect.com |
| Carbonylative Coupling | Organic halides, Carbon monoxide | Catalytic Ni from stainless steel anode | Symmetric/Unsymmetric ketones | rsc.org |
Summary of electrochemical methodologies for the synthesis of ketones and related structures.
Investigations into the Chemical Reactivity and Transformative Potential of 1 Cyclohexyl 3 Methoxypropan 1 One
Reactions at the Ketone Carbonyl: Nucleophilic Additions and Condensations
The carbonyl group is a cornerstone of the reactivity of 1-cyclohexyl-3-methoxypropan-1-one, serving as an electrophilic site for various nucleophilic additions and condensation reactions. The partial positive charge on the carbonyl carbon makes it a prime target for attack by a wide array of nucleophiles. youtube.com
Key reactions include the addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents. organic-chemistry.orglibretexts.org These reactions proceed via nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate which, upon acidic workup, yields a tertiary alcohol. youtube.com For example, reaction with methylmagnesium bromide would yield 1-cyclohexyl-1-methyl-3-methoxypropan-1-ol.
The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. wikipedia.orglibretexts.org This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), leading to the formation of an oxaphosphetane intermediate that collapses to form an alkene and a highly stable phosphine (B1218219) oxide, which drives the reaction forward. lumenlearning.comorganic-chemistry.org The specific alkene geometry (E/Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org
Furthermore, the ketone can undergo condensation reactions. The Aldol (B89426) condensation, for instance, involves the reaction of the enolate form of the ketone with another carbonyl compound (or itself) to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. youtube.comsigmaaldrich.com The formation of the enolate is a critical step, typically achieved by using a suitable base.
Table 1: Examples of Nucleophilic Additions and Condensations at the Carbonyl Group
| Reaction Type | Reagent(s) | Intermediate | Product Type |
|---|---|---|---|
| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Tetrahedral alkoxide | Tertiary Alcohol |
| Wittig Reaction | R'-CH=P(Ph)₃ | Oxaphosphetane | Alkene |
| Aldol Condensation | Base, R''CHO | Enolate, β-hydroxy ketone | α,β-unsaturated ketone |
Functionalization and Derivatization of the Cyclohexyl Ring
The cyclohexyl ring, while generally less reactive than the carbonyl group, can be selectively functionalized. Modern synthetic methods, particularly those involving C-H activation, have opened avenues for direct modification of the alkane ring. niu.edunih.gov
One strategy involves the α-functionalization relative to the ketone. The protons on the carbons adjacent to the carbonyl (the α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles. For instance, α-halogenation can be achieved using reagents like Br₂ in acidic or basic conditions. wikipedia.org The resulting α-halo ketone is a versatile intermediate for subsequent substitution or elimination reactions.
More advanced techniques involve metal-catalyzed C-H activation, which allows for functionalization at positions more remote from the carbonyl group, such as the β or γ positions. nih.govosti.gov These reactions often employ a directing group to guide a metal catalyst (e.g., palladium, rhodium) to a specific C-H bond, which is then cleaved and replaced with a new functional group. acs.orgyoutube.com While the ketone itself can sometimes act as a directing group, specific ligands are often required to achieve high selectivity and yield. nih.gov This approach enables the introduction of aryl, alkyl, or other groups onto the cyclohexane (B81311) scaffold, significantly increasing molecular complexity.
Table 2: Selected Methods for Cyclohexyl Ring Functionalization
| Position | Reaction Type | Reagent(s) | Key Feature |
|---|---|---|---|
| α-position | Halogenation | Br₂, NaOH | Forms α-bromo ketone intermediate |
| α-position | Alkylation (via enolate) | 1. LDA, 2. R-X | Forms a new C-C bond at the α-carbon |
| β-position | C-H Arylation | Pd catalyst, Ligand, Ar-X | Direct functionalization of a C(sp³)-H bond |
| γ-position | C-H Functionalization | Photoredox/Metal Catalysis | Access to 1,3-disubstituted patterns |
Reactions Involving the Methoxypropyl Chain: Ether Cleavage and Alkyl Chain Modification
The methoxypropyl side chain offers two primary sites for chemical transformation: the ether linkage and the aliphatic propyl chain.
Ether Cleavage: The ether group is generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.compressbooks.pub The reaction mechanism depends on the structure of the groups attached to the ether oxygen. wikipedia.org In the case of the 3-methoxypropyl group, the carbon attached to the oxygen is primary. The reaction initiates with the protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.comlibretexts.org A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the methyl carbon in an S_N2 reaction due to its lower steric hindrance, leading to the formation of methyl halide and 1-cyclohexyl-3-hydroxypropan-1-one. pressbooks.publibretexts.org Cleavage via an S_N1 mechanism is less likely as it would require the formation of an unstable primary carbocation. wikipedia.org
Alkyl Chain Modification: The propyl chain can be modified, most commonly at the α-carbon (C2 position) adjacent to the ketone. This position is activated by the carbonyl group, making the α-protons acidic (pKa ≈ 19-20 in DMSO). Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates the corresponding enolate. This enolate is a potent nucleophile and can be reacted with a variety of electrophiles in α-alkylation reactions to form new carbon-carbon bonds. For example, adding an alkyl halide (e.g., ethyl iodide) to the enolate solution would result in the formation of 1-cyclohexyl-2-ethyl-3-methoxypropan-1-one.
Table 3: Reactivity of the Methoxypropyl Chain
| Moiety | Reaction | Reagents | Mechanism | Product |
|---|---|---|---|---|
| Ether Linkage | Ether Cleavage | HBr or HI | S_N2 | 1-Cyclohexyl-3-hydroxypropan-1-one + CH₃-X |
| Propyl Chain | α-Alkylation | 1. LDA, 2. R-X | Enolate formation, S_N2 attack | 1-Cyclohexyl-2-alkyl-3-methoxypropan-1-one |
Cross-Coupling and Annulation Reactions Utilizing this compound as a Substrate
The scaffold of this compound can be elaborated through powerful carbon-carbon bond-forming reactions like cross-coupling and annulation.
Cross-Coupling Reactions: To make the ketone amenable to transition-metal-catalyzed cross-coupling reactions, it typically needs to be converted into a suitable electrophile. A common strategy is the transformation of the ketone into an enol triflate (a trifluoromethanesulfonate (B1224126) ester) by treating the enolate with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). This enol triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, allowing for the introduction of aryl, vinyl, or other organic fragments at the α-position of the original ketone.
Annulation Reactions: Annulation, or ring-forming, reactions can be used to construct a new ring onto the existing structure. The Robinson annulation is a classic example, combining a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgnrochemistry.com In this sequence, the enolate of this compound would first act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor) like methyl vinyl ketone. masterorganicchemistry.comyoutube.com The resulting 1,5-dicarbonyl intermediate would then undergo a base-catalyzed intramolecular aldol condensation to yield a new cyclohexenone ring fused to the original molecule. masterorganicchemistry.compressbooks.pub This method is exceptionally powerful for the synthesis of polycyclic systems, including steroids. pressbooks.pub
Table 4: Advanced C-C Bond Forming Strategies
| Reaction Type | Key Intermediate/Donor | Partner Reagent | Catalyst/Conditions | Result |
|---|---|---|---|---|
| Suzuki Coupling | Enol triflate | Arylboronic acid | Pd catalyst, Base | α-Aryl substituted alkene |
| Robinson Annulation | Ketone enolate (Michael donor) | α,β-Unsaturated ketone | Base | Fused cyclohexenone ring system |
Stereoselective Transformations and Chiral Pool Applications
Controlling the stereochemistry of reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds, which are vital in medicinal chemistry and materials science.
Stereoselective Transformations: Nucleophilic attack on the prochiral ketone carbonyl creates a new stereocenter. youtube.com The stereochemical outcome of such additions can often be controlled. For example, the reduction of the ketone to a secondary alcohol can be performed stereoselectively using chiral reducing agents like those derived from lithium aluminum hydride (e.g., BINAL-H) or through catalytic asymmetric hydrogenation. researchgate.netresearchgate.net The facial selectivity of the attack (axial vs. equatorial on the cyclohexyl ring) is influenced by steric and electronic factors, as described by models like Felkin-Anh and Cram's rule. researchgate.net Small nucleophiles, such as hydride from sodium borohydride, often favor axial attack, leading to the equatorial alcohol, which is typically the thermodynamically more stable product. youtube.comorganic-chemistry.orgyoutube.com
Chiral Pool Applications: this compound can serve as a starting point for asymmetric synthesis. rsc.orgnih.gov By establishing a chiral center early on, for instance through asymmetric reduction or amination, the resulting chiral molecule can be used as a building block (a chiral pool synthon) for more complex targets. acs.org For example, enantioselective reductive amination could convert the ketone into a chiral amine, which is a common pharmacophore. The development of enzymatic C-H functionalization also presents opportunities for creating chiral centers on the cyclohexyl ring with high enantioselectivity. acs.orgnih.gov These strategies leverage the existing scaffold to generate valuable, optically active molecules. nih.gov
Table 5: Approaches to Stereocontrol
| Transformation | Method | Reagent/Catalyst | Stereochemical Principle |
|---|---|---|---|
| Ketone Reduction | Diastereoselective Reduction | NaBH₄ | Axial attack by small nucleophile |
| Ketone Reduction | Enantioselective Reduction | Chiral Ruthenium or Rhodium catalyst + H₂ | Catalyst-controlled facial selectivity |
| C-H Functionalization | Enantioselective C-H Insertion | Chiral Dirhodium catalyst + Diazo compound | Desymmetrization of the cyclohexyl ring |
| Aldol Reaction | Asymmetric Aldol | Chiral auxiliary or catalyst | Creation of new stereocenters with high diastereoselectivity |
Design and Synthesis of Novel Derivatives of 1 Cyclohexyl 3 Methoxypropan 1 One for Research Purposes
Systematic Structural Modifications of the Cyclohexyl Moiety
The cyclohexyl group is a key feature of 1-cyclohexyl-3-methoxypropan-1-one, and its modification is a primary strategy for creating new derivatives. The synthesis of functionalized cyclohexanones, which can serve as precursors to these derivatives, is a well-established area of organic chemistry. nih.gov
One common approach involves the introduction of substituents onto the cyclohexyl ring. This can be achieved through various synthetic methods, including the use of organolithium reagents with lithium salts of carboxylic acids to form specific ketones. orgsyn.org For instance, the reaction of a substituted cyclohexanecarboxylic acid with an appropriate organometallic reagent can yield a cyclohexyl ketone with desired substitutions on the ring.
Another strategy is the formation of the cyclohexyl ring itself through cyclization reactions. Tandem photocatalyzed annulation reactions can be employed to construct substituted cyclohexanones from acyclic precursors. nih.gov This method offers a convergent approach to highly functionalized carbocycles. Additionally, the hydrogenation of substituted aromatic rings can lead to the formation of substituted cyclohexyl derivatives.
Table 1: Examples of Potential Modifications to the Cyclohexyl Moiety
| Modification Type | Example of Substituent | Potential Synthetic Approach |
| Alkyl Substitution | Methyl, Ethyl, Isopropyl | Grignard reaction with substituted cyclohexanecarbonyl chloride |
| Aryl Substitution | Phenyl, Substituted Phenyl | Suzuki or Stille coupling with a halogenated cyclohexyl precursor |
| Functional Group Introduction | Hydroxyl, Amino, Halogen | Reduction of a corresponding ketone, reductive amination, or halogenation reactions |
| Ring Size Variation | Cyclopentyl, Cycloheptyl | Use of corresponding cycloalkyl precursors in the synthesis |
Variations in the Methoxypropanone Alkyl Chain
The methoxypropanone side chain offers another avenue for structural diversification. Modifications to this part of the molecule can influence its polarity, flexibility, and ability to interact with biological targets.
One area of modification is the alteration of the alkyl chain length. Instead of a propanone, shorter or longer chains such as ethanone (B97240) or butanone could be synthesized. This can be achieved by starting with different α-methoxy carboxylic acids or their derivatives in the synthetic sequence.
The methoxy (B1213986) group itself can also be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to assess the impact of the size of the ether substituent. The synthesis of such analogs would typically involve the alkylation of the corresponding hydroxypropanone precursor. The preparation of 3-methoxy-1-propanol, a related precursor, can be achieved by alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com A similar strategy could be adapted to introduce different alkyl groups.
Furthermore, the position of the methoxy group could be varied. For example, a derivative with a 2-methoxypropan-1-one chain would present a different spatial arrangement of the ether oxygen.
Table 2: Potential Variations of the Methoxypropanone Chain
| Modification Type | Example of Variation | Potential Synthetic Precursor |
| Alkyl Chain Length | 1-cyclohexyl-2-methoxyethan-1-one | Methoxyacetic acid derivative |
| Alkoxy Group Variation | 1-cyclohexyl-3-ethoxypropan-1-one | 3-Ethoxypropanoic acid derivative |
| Positional Isomerism | 1-cyclohexyl-2-methoxypropan-1-one | 2-Methoxypropanoic acid derivative |
| Functional Group Replacement | 1-cyclohexyl-3-(methylthio)propan-1-one | 3-(Methylthio)propanoic acid derivative |
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or novel activities. The this compound scaffold can be incorporated into such hybrid structures.
One approach is to link the this compound moiety to a heterocyclic ring system. Heterocyclic compounds are prevalent in many biologically active molecules. For example, multicomponent reactions involving ketoacids can be used to synthesize complex heterocyclic structures. whiterose.ac.uk A derivative of this compound containing a carboxylic acid function could potentially be used in such reactions.
Another strategy involves the synthesis of hybrid molecules where the this compound scaffold is attached to another bioactive molecule through a linker. The nature and length of the linker can be varied to optimize the properties of the hybrid compound. For instance, arylglyoxals have been used in the synthesis of various heterocyclic compounds and could potentially be reacted with a functionalized derivative of this compound. sci-hub.se
The synthesis of such hybrids often requires a multi-step approach, starting with the functionalization of either the cyclohexyl ring or the methoxypropanone chain to introduce a suitable handle for coupling with the other molecular fragment.
Impact of Structural Modifications on Chemical Behavior and Reactivity Profiles
The structural modifications described in the preceding sections are expected to have a significant impact on the chemical behavior and reactivity of the resulting derivatives.
Changes to the cyclohexyl moiety can influence the steric hindrance around the carbonyl group, which in turn can affect its reactivity towards nucleophiles. The introduction of electron-withdrawing or electron-donating groups on the cyclohexyl ring can also alter the electrophilicity of the carbonyl carbon.
Variations in the methoxypropanone chain can affect the molecule's polarity and solubility. The ether oxygen can act as a hydrogen bond acceptor, and modifications to the alkoxy group or its position can influence the strength and nature of these interactions. The reactivity of the α-protons to the carbonyl group can also be affected by changes in the side chain, potentially influencing the formation of enolates and subsequent reactions.
Photochemical reactions of ketones, such as the Norrish Type I and Type II reactions, are also influenced by the molecular structure. uci.edu Modifications to the cyclohexyl ring or the alkyl chain could alter the pathways and products of such photochemical processes.
The development of new catalytic methods, such as the palladium-catalyzed functionalization of C-H bonds in ketones, opens up new possibilities for the selective modification of these molecules and the study of their reactivity. nih.gov
Table 3: Predicted Impact of Structural Modifications on Chemical Properties
| Structural Modification | Potential Impact on Chemical Behavior | Potential Impact on Reactivity Profile |
| Introduction of bulky substituents on the cyclohexyl ring | Increased steric hindrance, altered conformation | Decreased reactivity of the carbonyl group towards nucleophilic attack |
| Introduction of electron-withdrawing groups on the cyclohexyl ring | Increased electrophilicity of the carbonyl carbon | Increased reactivity towards nucleophiles |
| Elongation of the methoxypropanone chain | Increased lipophilicity, altered polarity | May influence rates of intramolecular reactions |
| Replacement of the methoxy group with a larger alkoxy group | Increased steric bulk near the ether linkage | May affect the accessibility of the ether oxygen for coordination or hydrogen bonding |
Advanced Spectroscopic and Mechanistic Studies of 1 Cyclohexyl 3 Methoxypropan 1 One and Its Reaction Pathways
Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques
A complete analysis of the molecular structure of 1-cyclohexyl-3-methoxypropan-1-one would necessitate data from various high-resolution spectroscopic techniques.
Kinetic and Thermodynamic Investigations of Reactions Involving the Compound
To understand the reactivity of this compound, studies on the kinetics and thermodynamics of its reactions would be required. This would involve measuring reaction rates, determining rate laws, and calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction. No such studies have been reported in the available literature.
Identification and Characterization of Reaction Intermediates
Investigating the mechanisms of reactions involving this compound would likely involve the identification and characterization of transient reaction intermediates. Techniques such as trapping experiments and spectroscopic monitoring of reactions would be necessary. There is no available research detailing the intermediates formed in reactions of this compound.
Computational Mechanistic Studies (e.g., Transition State Analysis)
Modern chemical research often employs computational methods, such as Density Functional Theory (DFT), to model reaction mechanisms and analyze transition states. These studies provide valuable insights into the energy profiles of reaction pathways. No computational mechanistic studies specifically focused on this compound have been found in the public scientific literature.
Applications of 1 Cyclohexyl 3 Methoxypropan 1 One As a Versatile Chemical Building Block
Role in the Modular Synthesis of Complex Organic Molecules
Theoretically, 1-cyclohexyl-3-methoxypropan-1-one could serve as a versatile building block in modular synthesis. Its structure features a cyclohexyl ring, a ketone carbonyl group, and a methoxy (B1213986) ether, offering several points for chemical modification. The cyclohexyl group provides lipophilicity and steric bulk, which can be crucial for the biological activity or material properties of a target molecule. The ketone functionality is a reactive handle for a wide range of transformations, including nucleophilic additions, reductions, and condensations. The methoxy group, being relatively inert, can influence the electronic properties and solubility of the molecule and its derivatives.
Contribution to the Development of Chemical Probes and Research Reagents
In the realm of chemical biology, a "chemical probe" is a small molecule used to study biological systems. While there is no specific information on this compound being used as a chemical probe, its structural motifs could theoretically be incorporated into such molecules. The cyclohexyl group could interact with hydrophobic pockets in proteins, and the ketone could be used as a point of attachment for reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of biological targets.
Utilization in Materials Science Research
The application of this compound in materials science is not documented. In principle, molecules with cyclohexyl rings can be incorporated into polymers to enhance their thermal stability and mechanical properties. The ketone group could also participate in polymerization reactions or be modified to introduce cross-linking sites. However, without specific research, this remains a hypothetical application.
Applications in Heterocyclic Chemistry and Bioactive Scaffold Construction
Heterocyclic compounds are a cornerstone of medicinal chemistry. The ketone and the adjacent methylene (B1212753) group in this compound could theoretically participate in condensation reactions with dinucleophiles to form various heterocyclic rings, such as pyrimidines, pyridines, or diazepines. These resulting heterocyclic structures could then be evaluated for biological activity. However, no published examples of such reactions with this specific ketone were found.
Enantioselective Synthesis of Advanced Intermediates
Enantioselective synthesis is crucial for the preparation of chiral drugs and other bioactive molecules. If this compound were to be used in this context, it would likely involve the asymmetric reduction of the ketone to produce a chiral alcohol. This chiral alcohol could then serve as a key intermediate in the synthesis of more complex, enantiomerically pure molecules. Again, there is no available research demonstrating this specific application.
Theoretical Chemistry and Computational Modeling of 1 Cyclohexyl 3 Methoxypropan 1 One
Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of 1-cyclohexyl-3-methoxypropan-1-one. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.
By applying DFT, the molecular orbitals (HOMO and LUMO) can be visualized and their energy levels calculated. The analysis of these frontier orbitals is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, an examination of the electrostatic potential surface highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
The covalent bonds within this compound can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This provides information on the hybridization of atomic orbitals and the nature of the bonds, such as the polarization of the carbonyl group and the sigma bonds of the cyclohexyl ring. The delocalization of electrons, particularly in the vicinity of the carbonyl group, can also be quantified, offering a deeper understanding of the molecule's electronic stabilization. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| Dipole Moment | 2.8 D |
| Mulliken Atomic Charge on Carbonyl Carbon | +0.45 e |
| Mulliken Atomic Charge on Carbonyl Oxygen | -0.55 e |
Note: These values are hypothetical and representative of what would be obtained from DFT calculations.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclohexyl ring and the methoxypropyl chain in this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring the various possible spatial arrangements of the atoms and identifying the most stable conformers.
Conformational searches can be performed using molecular mechanics or more accurate quantum chemical methods. acs.orgnih.gov These searches systematically rotate the rotatable bonds in the molecule to generate a multitude of possible conformations. The energy of each conformation is then calculated to map out the potential energy surface. nih.gov This surface reveals the low-energy conformers that are most likely to exist at room temperature, as well as the energy barriers between them. arxiv.org
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair-Equatorial | 0.00 |
| Chair-Axial | +2.5 |
| Twist-Boat | +5.8 |
Note: These values are hypothetical and representative of typical energy differences for substituted cyclohexanes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govbohrium.comresearchgate.netnih.gov These predictions can be invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. youtube.com By calculating the magnetic shielding tensors for each nucleus in the molecule's lowest energy conformation, the chemical shifts can be determined. These predicted shifts can then be compared with experimental data to validate the computed structure. Discrepancies between predicted and experimental spectra can indicate the presence of multiple conformations or solvent effects.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. The predicted IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl group.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C Chemical Shift (C=O) | 210.5 ppm | 211.2 ppm |
| ¹H Chemical Shift (OCH₃) | 3.30 ppm | 3.32 ppm |
| IR Stretching Frequency (C=O) | 1715 cm⁻¹ | 1710 cm⁻¹ |
Note: The experimental values are hypothetical, as publicly available experimental spectra for this specific compound are limited. The predicted values are typical for molecules of this type.
Computational Design of Novel Derivatives and Reaction Pathways
Computational modeling is a powerful tool for the rational design of novel derivatives of this compound with desired properties. nih.govchemrxiv.org By making systematic in-silico modifications to the parent structure, it is possible to explore a vast chemical space and identify promising candidates for synthesis. For instance, derivatives with altered electronic or steric properties could be designed to enhance their reactivity or selectivity in specific applications. frontiersin.org
Furthermore, computational methods can be used to investigate potential reaction pathways for the synthesis or transformation of this compound. nih.govacs.org By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a proposed reaction can be evaluated. This can help in optimizing reaction conditions and in understanding the mechanism of a chemical transformation. For example, the mechanism of reduction of the ketone or addition to the carbonyl group can be modeled to predict the stereochemical outcome. researchgate.netacs.org
Table 4: Computationally Screened Derivatives of this compound
| Derivative | Modification | Predicted Property Change |
| 1 | Introduction of a fluorine atom on the cyclohexyl ring | Increased electrophilicity of the carbonyl carbon |
| 2 | Replacement of the methoxy (B1213986) group with a hydroxyl group | Increased polarity and potential for hydrogen bonding |
| 3 | Extension of the alkyl chain | Increased lipophilicity |
Note: This table presents hypothetical examples of how computational screening could be used to design novel derivatives.
Future Perspectives and Emerging Research Avenues for 1 Cyclohexyl 3 Methoxypropan 1 One Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The advent of flow chemistry has revolutionized synthetic organic chemistry by enabling safer, more efficient, and scalable access to a wide array of molecules. The integration of 1-cyclohexyl-3-methoxypropan-1-one into flow chemistry and automated synthesis platforms presents a promising avenue for future research. Continuous-flow processes could offer significant advantages for both the synthesis and subsequent functionalization of this ketone.
For instance, the preparation of β- and γ-substituted ketones has been successfully demonstrated in multi-step continuous flow synthesis. zenodo.org A similar approach could be envisioned for the synthesis of derivatives of this compound. An initial photocatalyzed addition of an aldehyde to an appropriate vinyl sulfone, followed by in-flow elaboration, could provide a versatile and efficient route to this class of compounds. zenodo.org
Furthermore, automated platforms can be employed for high-throughput screening and optimization of reaction conditions. The synthesis of trifluoromethyl ketones in continuous flow using organometallic reagents showcases the potential for precise control over reaction parameters, leading to high yields and purity. uni-muenchen.de This methodology could be adapted for the acylation of a cyclohexyl-containing organometallic species with a methoxy-functionalized electrophile to produce this compound.
| Parameter | Flow Synthesis of β/γ-Substituted Ketones zenodo.org | Flow Synthesis of Trifluoromethyl Ketones uni-muenchen.de |
| Reaction Type | Photocatalyzed acylation followed by Michael addition | Grignard reaction |
| Key Advantage | In-situ generation and reaction of unstable intermediates | Precise temperature and stoichiometry control |
| Potential Application | Synthesis of functionalized this compound derivatives | Optimized synthesis of this compound |
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will likely focus on the development of sustainable and environmentally benign synthesis protocols.
One promising area is the use of biocatalysis. The enantioselective reduction of ketones to chiral alcohols is a well-established green transformation. youtube.com Enzymes, such as ketoreductases, could be employed for the asymmetric reduction of the carbonyl group in this compound, providing access to valuable chiral building blocks. This approach offers mild reaction conditions, high selectivity, and the use of renewable catalysts.
Another green approach involves the development of efficient oxidation reactions. The oxidation of cyclic ketones to lactones, a Baeyer-Villiger oxidation, can be achieved using green oxidants like Oxone in water. organic-chemistry.org This method avoids the use of hazardous peracids and organic solvents, offering a sustainable route to lactone derivatives of this compound. organic-chemistry.org
| Green Chemistry Approach | Transformation | Key Advantages |
| Biocatalysis | Ketone reduction | High enantioselectivity, mild conditions, renewable catalysts |
| Green Oxidation | Baeyer-Villiger oxidation | Use of non-polluting reagents, aqueous reaction medium |
Exploration of Unprecedented Reactivity and Catalytic Cycles
The unique structural features of this compound, particularly the presence of a β-methoxy group, may enable unprecedented reactivity and participation in novel catalytic cycles. The methoxy (B1213986) group could act as a directing group or a participating functionality in various transformations.
Recent advances in the α-functionalization of ketones offer a glimpse into the potential for novel reactivity. springernature.com Umpolung strategies, where the normal polarity of the functional group is reversed, could be applied to this compound. This would involve converting the typically nucleophilic α-carbon into an electrophilic site, allowing for reactions with a wide range of nucleophiles. springernature.com
Furthermore, the catalysis of peroxymonosulfate reactions by ketones is an area of growing interest. acs.org this compound could potentially act as a catalyst in such reactions, facilitating a variety of oxidative transformations. The electronic properties of the ketone, influenced by the cyclohexyl and methoxy groups, would play a crucial role in its catalytic activity.
| Reactivity Explored | Potential Transformation of this compound | Key Enabler |
| Umpolung Strategy | Enantioselective α-functionalization with various nucleophiles | Iridium catalysis |
| Ketone-Catalyzed Oxidation | Catalysis of oxidative processes using peroxymonosulfate | Ketone as a catalyst |
Advancements in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino processes are powerful tools for the rapid construction of molecular complexity from simple starting materials. The ketone functionality in this compound makes it an ideal candidate for participation in such reactions.
The Mannich reaction, a classic MCR, is used to synthesize β-aminoketones. this compound could serve as the ketone component in a three-component Mannich reaction with an aldehyde and an amine, leading to the formation of complex, functionalized molecules. The use of biocatalysts, such as lipases, in Mannich reactions has also been reported, offering a green alternative to traditional methods. mdpi.com
Furthermore, the synthesis of β-keto sulfones via multicomponent reactions involving aryldiazonium tetrafluoroborates, alkynes, and sulfur dioxide has been developed. researchgate.net The reactivity of the carbonyl group in this compound could be harnessed in similar tandem radical processes to generate novel sulfonylated derivatives.
| Reaction Type | Potential Role of this compound | Potential Products |
| Mannich Reaction | Ketone component | β-Aminoketone derivatives |
| Sulfonylation MCR | Substrate for tandem radical process | β-Keto sulfone derivatives |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The unique combination of a lipophilic cyclohexyl group and a polar methoxypropyl chain in this compound suggests potential applications at the interface of organic chemistry and other scientific disciplines, such as medicinal chemistry and materials science.
In drug discovery, functionalized ketones are important intermediates and pharmacophores. scripps.edubioengineer.org The structural motifs present in this compound could be of interest for the design of new bioactive molecules. Recent advances have simplified the modification of ketones and esters, making it easier to create more intricate and biologically relevant molecules. scripps.edubioengineer.org
In materials science, β-triketones have been used as reactive handles for polymer diversification. nih.gov While this compound is not a β-triketone, its ketone functionality could be modified to incorporate it into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials.
| Interdisciplinary Field | Potential Application of this compound | Rationale |
| Medicinal Chemistry | Scaffold for drug design | Combination of lipophilic and polar functionalities |
| Materials Science | Monomer or functional additive for polymers | Potential for modification and incorporation into polymer chains |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-cyclohexyl-3-methoxypropan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Friedel-Crafts Acylation : Use cyclohexane derivatives with methoxypropanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Monitor reaction temperature (typically 0–50°C) to avoid side reactions like over-acylation .
- Ketone Alkylation : React cyclohexylmagnesium bromide with 3-methoxypropanoyl esters under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio) and solvent polarity (e.g., THF or diethyl ether) to improve yield .
- Characterization : Confirm purity via GC-MS and compare retention indices with known standards. Use TLC (silica gel, hexane:ethyl acetate 4:1) to track reaction progress .
Q. How should researchers characterize this compound to ensure structural accuracy?
- Spectroscopic Techniques :
- NMR : Analyze ¹H NMR for cyclohexyl proton splitting (δ 1.2–2.1 ppm, multiplet) and methoxy singlet (δ 3.3 ppm). ¹³C NMR should show ketone carbonyl at ~210 ppm .
- IR : Confirm ketone C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 184.62 (calculated for C₁₀H₁₆O₂) and fragmentation patterns matching cyclohexyl cleavage .
Q. What are the stability considerations for storing this compound?
- Storage Protocol : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess decomposition products .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
- Conflict Resolution :
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., cyclohexyl chair vs. boat conformers) by obtaining single-crystal structures .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Introduce ¹³C labels at the ketone position to clarify splitting patterns in complex mixtures .
Q. What strategies are effective in studying the reactivity of this compound in nucleophilic additions?
- Experimental Design :
- Substrate Screening : Test nucleophiles (e.g., Grignard reagents, hydrides) in polar aprotic solvents (DMF, DMSO). Monitor regioselectivity at the ketone vs. methoxy group via in situ FTIR .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying temperatures (Arrhenius analysis) .
- Mechanistic Probes : Employ deuterated solvents (CDCl₃) to identify proton-transfer steps in proposed mechanisms .
Q. How can researchers assess the biological activity of this compound while addressing data reproducibility?
- Bioactivity Workflow :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) at concentrations 1–100 μM. Include positive controls (e.g., aspirin for COX) and triplicate measurements .
- Toxicity Profiling : Use C. elegans or zebrafish models for acute toxicity (LC₅₀). Note that ecological toxicity data may be limited, requiring extrapolation from structural analogs .
- Data Validation : Adhere to FAIR principles—document protocols in electronic lab notebooks and share raw data via repositories like PubChem .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- In Silico Methods :
- Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using GROMACS. Adjust force fields (e.g., GAFF) for methoxy group parameters .
- QSAR Modeling : Train models on logP and pKa datasets from PubChem to predict bioavailability .
- Docking Studies : Explore interactions with protein targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values .
Compliance and Best Practices
- Ethical Reporting : Disclose synthetic yields, purity, and spectral artifacts in publications to ensure reproducibility .
- Regulatory Notes : Although not FDA-approved, comply with ICH guidelines for preclinical studies if testing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
